molecular formula C15H6ClF3N2O4 B12475932 2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione

2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione

Cat. No.: B12475932
M. Wt: 370.66 g/mol
InChI Key: DSOXSIPAVMLKFX-UHFFFAOYSA-N
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Description

2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro, trifluoromethyl, and nitro group attached to an isoindole-1,3-dione core. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the chloro and trifluoromethyl groups contribute to its reactivity and stability. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenylboronic acid
  • 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
  • 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural

Uniqueness

2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione stands out due to its unique combination of functional groups, which impart distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H6ClF3N2O4

Molecular Weight

370.66 g/mol

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H6ClF3N2O4/c16-11-4-1-7(15(17,18)19)5-12(11)20-13(22)9-3-2-8(21(24)25)6-10(9)14(20)23/h1-6H

InChI Key

DSOXSIPAVMLKFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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